molecular formula C20H18ClN3O2S B2538559 N-(4-chlorophenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 895109-95-2

N-(4-chlorophenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2538559
CAS No.: 895109-95-2
M. Wt: 399.89
InChI Key: TXFFPQUMWYNOIM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{[4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H18ClN3O2S and its molecular weight is 399.89. The purity is usually 95%.
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Scientific Research Applications

Molecular Synthesis and Antibacterial Potential

The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides showcases a strategic approach to crafting molecules with potential antibacterial properties. Utilizing 4-chlorophenoxyacetic acid as a precursor, researchers have synthesized a variety of N-substituted acetamides. These compounds, particularly 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2yl-N-(3,4-dimethylphenyl)-2-sulfanyl acetamide, demonstrated remarkable antibacterial activity against S. typhi, K. pneumoniae, and S. aureus, comparable to the standard ciprofloxacin. The study emphasizes the role of molecular docking in identifying active binding sites, correlating with bioactivity data and suggesting a promising avenue for developing antibacterial agents with reduced cytotoxicity (Siddiqui et al., 2014).

Anticancer and Antiviral Properties

Explorations into the structural characterization and the biological screening of various 1,3,4-oxadiazole and acetamide derivatives have revealed their potential in anticancer and antiviral applications. For instance, certain derivatives have been evaluated for their activity against cancer cell lines, demonstrating notable efficacy. These compounds' synthesis and characterization, alongside their pharmacological evaluations, offer insights into their therapeutic potential, underscoring the importance of continued research in this domain for the development of novel anticancer and antiviral treatments (Zyabrev et al., 2022).

Enzymatic Inhibition for Therapeutic Applications

The inhibition of essential enzymes represents another significant application of N-substituted acetamides in scientific research. Studies focusing on the synthesis, characterization, and pharmacological evaluation of these compounds have shed light on their ability to inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in conditions such as Alzheimer's disease. The potential therapeutic applications of these compounds in managing neurodegenerative diseases highlight the importance of enzyme inhibition studies in drug discovery and development (Rehman et al., 2013).

Mechanism of Action

Target of Action

The primary target of N-(4-chlorophenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is the insect ryanodine receptor . The ryanodine receptor is a type of calcium channel found in the membranes of cells, including muscle and nerve cells . It plays a crucial role in the regulation of calcium ion concentration within the cells .

Mode of Action

N-(4-chlorophenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide interacts with the ryanodine receptor, potentially acting as an activator . This interaction can cause the receptor to remain open, leading to an increased flow of calcium ions into the cell .

Biochemical Pathways

The activation of the ryanodine receptor by N-(4-chlorophenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide leads to an increase in intracellular calcium levels . This can affect various biochemical pathways that are regulated by calcium, such as muscle contraction and neurotransmitter release . The downstream effects of these changes can vary depending on the type of cell and the specific biochemical pathways involved .

Result of Action

The result of N-(4-chlorophenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide’s action on the ryanodine receptor can lead to changes in cellular functions, such as muscle contraction and neurotransmitter release . In insects, this can result in paralysis and death, making the compound a potential insecticide .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2S/c1-13-9-14(2)11-17(10-13)24-8-7-22-19(20(24)26)27-12-18(25)23-16-5-3-15(21)4-6-16/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFFPQUMWYNOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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